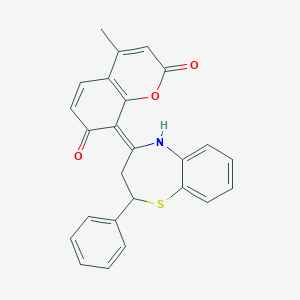![molecular formula C31H30ClN3O4 B304762 N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304762.png)
N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide, also known as CMIC-018, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is not fully understood. However, studies have suggested that N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide exerts its anti-cancer effects by inducing apoptosis through the activation of caspase-3 and caspase-9, and by inhibiting the Akt/mTOR signaling pathway. Additionally, N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the cell wall synthesis pathway. Furthermore, N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been shown to improve insulin sensitivity by activating the AMPK signaling pathway.
Biochemical and Physiological Effects:
N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been shown to exhibit potent anti-cancer, anti-tuberculosis, and anti-diabetic effects. Studies have demonstrated that N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide induces apoptosis and inhibits cell proliferation in various cancer cell lines. Additionally, N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide inhibits the growth of Mycobacterium tuberculosis and improves insulin sensitivity. However, the biochemical and physiological effects of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is its potential as a therapeutic agent in the treatment of various diseases, including cancer, tuberculosis, and diabetes. Additionally, N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research and development of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide. One potential direction is to investigate the mechanism of action of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, further studies are needed to determine the safety and efficacy of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide in preclinical and clinical trials. Furthermore, future research could focus on developing new derivatives of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide with improved solubility and pharmacokinetics for use as therapeutic agents.
Méthodes De Synthèse
The synthesis of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide involves the reaction of isonicotinic acid hydrazide with 3-chloro-5-methoxy-4-(2-hydroxyethoxy)benzaldehyde in the presence of an acid catalyst. The resulting product is then treated with 4-(1-methyl-1-phenylethyl)phenol in the presence of a base catalyst to yield N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide.
Applications De Recherche Scientifique
N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, tuberculosis, and diabetes. Studies have demonstrated that N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has shown promising results as an anti-tuberculosis agent by inhibiting the growth of Mycobacterium tuberculosis. Furthermore, N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been shown to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
Propriétés
Nom du produit |
N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide |
|---|---|
Formule moléculaire |
C31H30ClN3O4 |
Poids moléculaire |
544 g/mol |
Nom IUPAC |
N-[(E)-[3-chloro-5-methoxy-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C31H30ClN3O4/c1-31(2,24-7-5-4-6-8-24)25-9-11-26(12-10-25)38-17-18-39-29-27(32)19-22(20-28(29)37-3)21-34-35-30(36)23-13-15-33-16-14-23/h4-16,19-21H,17-18H2,1-3H3,(H,35,36)/b34-21+ |
Clé InChI |
MCCRAJXVOCZJFM-KEIPNQJHSA-N |
SMILES isomérique |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC3=C(C=C(C=C3Cl)/C=N/NC(=O)C4=CC=NC=C4)OC |
SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC3=C(C=C(C=C3Cl)C=NNC(=O)C4=CC=NC=C4)OC |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC3=C(C=C(C=C3Cl)C=NNC(=O)C4=CC=NC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)
![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)
![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)

![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)

![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)

![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)

![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)
